molecular formula C6H12ClNO2 B3258923 (4R)-4-METHYL-D-PROLINE HCL CAS No. 31137-95-8

(4R)-4-METHYL-D-PROLINE HCL

Cat. No.: B3258923
CAS No.: 31137-95-8
M. Wt: 165.62 g/mol
InChI Key: VLDINRBTKBFNDD-TYSVMGFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R)-4-METHYL-D-PROLINE HCL is a useful research compound. Its molecular formula is C6H12ClNO2 and its molecular weight is 165.62 g/mol. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,4R)-4-methylpyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-4-2-5(6(8)9)7-3-4;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDINRBTKBFNDD-TYSVMGFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](NC1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical Development of Chiral Proline Derivatives in Organic Synthesis

The use of proline and its derivatives as chiral catalysts and building blocks in organic synthesis has a rich history. The pioneering work in the 1970s by Hajos and Parrish, and Eder, Sauer, and Wiechert, demonstrated the remarkable ability of L-proline to catalyze intramolecular aldol (B89426) reactions with high enantioselectivity. wikipedia.orgacs.org This discovery is often considered a seminal moment in the dawn of organocatalysis, a field that utilizes small organic molecules to catalyze chemical transformations. wikipedia.org

These early successes spurred extensive research into modifying the basic proline structure to enhance reactivity and selectivity. organic-chemistry.org Scientists began to explore derivatives with various substituents on the pyrrolidine (B122466) ring, recognizing that these modifications could fine-tune the catalyst's steric and electronic properties. organic-chemistry.orgscirp.org This led to the development of a wide range of proline-based organocatalysts that have proven effective in a multitude of asymmetric reactions, including aldol reactions, Mannich reactions, and Michael additions. wikipedia.orgscirp.org The development of analogues with substituents at the C4 position, in particular, has been a fruitful area of investigation, with natural products like (2S,4R)-4-hydroxyproline serving as a readily available starting material for functionalization. ethz.ch

Significance of Defined Stereochemistry in Pyrrolidine Ring Systems, with Emphasis on 4r Configuration

The stereochemistry of the pyrrolidine (B122466) ring is a critical determinant of its function in both biological and synthetic systems. nih.gov The non-planar, puckered nature of the ring, a phenomenon known as "pseudorotation," allows for a greater exploration of three-dimensional space compared to its aromatic counterpart, pyrrole. nih.gov The presence of chiral centers on the ring, particularly at the C4 position, profoundly influences the ring's conformation and, consequently, its interactions with other molecules. nih.govbeilstein-journals.org

The (4R) configuration, in particular, has been shown to impart specific conformational preferences. For instance, in peptides, the incorporation of (4R)-substituted prolines can stabilize specific secondary structures, such as the polyproline II (PPII) helix. researchgate.netacs.org This is attributed to stereoelectronic effects, where the substituent at the 4R position influences the puckering of the pyrrolidine ring and the cis/trans isomerization of the preceding peptide bond. acs.orgmdpi.com For example, studies on 4-fluoroproline (B1262513) have shown that the (4R) isomer stabilizes the PPII helix, a key structural motif in many biologically important proteins. acs.orgmdpi.com This ability to enforce a specific conformation makes (4R)-substituted pyrrolidines valuable tools in peptide and protein engineering. nih.gov

Rationale for Dedicated Research on 4r 4 Methyl D Proline Hcl As a Stereochemically Defined Building Block

The dedicated research into (4R)-4-METHYL-D-PROLINE HCL stems from its potential as a highly specific and versatile building block in several key areas of chemical science. The methyl group at the C4 position, combined with the D-proline scaffold, offers a unique combination of steric bulk and stereochemical control.

In the realm of medicinal chemistry , the pyrrolidine (B122466) scaffold is a common feature in many therapeutic agents. nih.govnih.gov The defined stereochemistry of this compound allows for the synthesis of enantiomerically pure drug candidates, which is crucial as different stereoisomers can exhibit vastly different biological activities and toxicities. nih.gov For example, the stereochemistry of substituted pyrrolidines has been shown to be critical for their activity as antimalarial agents and inhibitors of specific enzymes. nih.gov

In asymmetric catalysis , the rigid conformational bias imposed by the 4R-methyl group can lead to higher levels of stereocontrol in catalyzed reactions. nih.gov Proline derivatives are known to act as organocatalysts by forming chiral enamines or iminium ions with substrates. wikipedia.org The specific geometry of the catalyst's transition state, which is influenced by the substituents on the pyrrolidine ring, directly dictates the stereochemical outcome of the reaction. acs.org Therefore, this compound represents a valuable tool for developing new and more efficient asymmetric transformations.

Furthermore, its use as a chiral auxiliary in asymmetric synthesis allows for the transfer of chirality to a prochiral substrate, which can then be cleaved to yield an enantiomerically enriched product. The defined stereochemistry of the auxiliary is paramount for achieving high levels of asymmetric induction.

Current State of Knowledge and Identified Research Gaps Pertaining to 4r 4 Methyl D Proline Hcl

Stereoselective Construction of the (4R)-4-Methyl-D-proline Moiety

The creation of the specific (4R)-4-methyl stereochemistry in D-proline derivatives requires sophisticated synthetic approaches that can control the three-dimensional arrangement of atoms.

Chiral Pool Synthesis from Commercially Available Enantiopure Substrates

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials. mdpi.comnih.gov This approach leverages the existing stereocenters of the starting material to introduce new ones with a high degree of stereocontrol.

For the synthesis of 4-substituted prolines, commercially available and relatively inexpensive materials like D-glutamic acid and (cis)-4-hydroxy-L-proline serve as common starting points. researchgate.netmdpi.com For instance, D-glutamic acid can be converted into a key hydroxy diester intermediate through diazotization and acid-catalyzed esterification. researchgate.net Similarly, (cis)-4-hydroxy-L-proline can be transformed into (4S)-1-methyl-4-propyl-L-proline, an analogue of the amino acid fragment in the antibiotic lincomycin, through a series of steps including oxidation, Wittig olefination, and subsequent reductions and deprotection. mdpi.com

The "chiral pool" approach is a cornerstone in asymmetric synthesis, providing a practical and efficient route to complex, optically active molecules by building upon the inherent chirality of natural products. mdpi.com

Asymmetric Functionalization Strategies for C4-Methylation

Achieving the desired methylation at the C4 position with the correct stereochemistry often involves asymmetric reactions that create a new chiral center. One powerful method is the Evans asymmetric alkylation, which has been used to establish the stereochemistry of the 4-methyl group with high diastereoselectivity. nih.gov This method involves the use of a chiral auxiliary to direct the approach of the methylating agent to one face of the molecule, thereby controlling the stereochemical outcome.

Other strategies for the asymmetric synthesis of pyrrolidine derivatives include:

Asymmetric [3+2] cycloadditions involving azomethine ylides. nih.gov

Catalytic asymmetric 1,3-dipolar cycloadditions . nih.gov

Organocatalyzed asymmetric reactions , which avoid the use of metals and offer an environmentally friendly alternative. nih.govdiva-portal.org

These methods provide versatile pathways to substituted pyrrolidines with high enantiomeric purity. nih.gov

Diastereoselective Transformations of Pyrrolidine Ring Precursors

Once a pyrrolidine ring is formed, diastereoselective transformations can be employed to introduce or modify substituents with a high degree of stereocontrol relative to the existing stereocenters. For example, the alkylation of enolates derived from N-protected 4-hydroxyproline (B1632879) esters has been studied extensively. nih.govresearchgate.net The diastereoselectivity of this reaction can be influenced by the choice of the N-protecting group and the alkylating agent. nih.gov

A general and highly diastereoselective route to all four diastereoisomers of Boc-protected 4-methylprolines has been developed, showcasing the ability to control the stereochemistry at both the C2 and C4 positions. nih.govrsc.org This approach often involves the intramolecular SN2 cyclization of a precursor to form the pyrrolidine ring, where the stereochemistry of the starting material dictates the final diastereomer. nih.gov

Starting MaterialKey TransformationProduct DiastereomerReference
Boc-protected amine with a leaving groupIntramolecular SN2 cyclizationSpecific 4-methylproline diastereomer nih.gov
N-Boc- and N-benzoyl-(2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl esterAlkylation of enolate(2S,4R)-2-alkylated proline derivative nih.gov

Stereoinversion Techniques for C4-Substituents (e.g., Mitsunobu Reaction)

The Mitsunobu reaction is a powerful tool for inverting the stereochemistry at a specific carbon atom. nih.govorganic-chemistry.org This reaction allows for the conversion of a secondary alcohol to a variety of other functional groups with a clean inversion of configuration. organic-chemistry.orgchem-station.com In the context of proline synthesis, this is particularly useful for converting a readily available diastereomer into a less accessible one.

For example, a (4R)-hydroxyproline derivative can be converted to a (4S)-substituted proline derivative. nih.gov The reaction typically involves treating the alcohol with a combination of a phosphine (B1218219) (like triphenylphosphine) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD), along with a suitable nucleophile. organic-chemistry.org The nucleophile displaces the hydroxyl group in an SN2 fashion, resulting in the inversion of the stereocenter. chem-station.com

This technique has been successfully applied in the solid-phase synthesis of peptides containing modified proline residues, demonstrating its utility in complex synthetic sequences. nih.gov

Multistep Synthesis of this compound from Non-Chiral or Achiral Precursors

Synthesizing enantiomerically pure compounds from achiral starting materials presents a significant challenge, requiring the introduction of chirality in a controlled manner.

Protecting Group Strategies for Amine and Carboxylic Acid Functionalities (e.g., Boc, Fmoc)

In the multistep synthesis of amino acids and their derivatives, protecting groups are essential to prevent unwanted side reactions at the amine and carboxylic acid functionalities. americanpeptidesociety.org The two most common protecting groups used in peptide synthesis are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl). americanpeptidesociety.orgiris-biotech.de

Boc (tert-butyloxycarbonyl): This group is acid-labile and is typically removed using strong acids like trifluoroacetic acid (TFA). americanpeptidesociety.org While effective, the harsh deprotection conditions can sometimes lead to side reactions or degradation of sensitive peptides. americanpeptidesociety.org

Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is base-labile and is removed under mild basic conditions, usually with piperidine (B6355638) in a solvent like dimethylformamide (DMF). americanpeptidesociety.org This strategy is widely used in solid-phase peptide synthesis (SPPS) due to its milder deprotection conditions, which are compatible with a wider range of functional groups. americanpeptidesociety.orgnih.gov

The choice between Boc and Fmoc strategies depends on the specific synthetic route and the stability of the other functional groups present in the molecule. americanpeptidesociety.org For the synthesis of 4-methylproline derivatives, the Boc group is frequently used to protect the nitrogen atom during various transformations. nih.govrsc.org

Protecting GroupChemical NameDeprotection ConditionCommon Application
Boctert-butyloxycarbonylAcidic (e.g., TFA)Protection of amines
Fmoc9-fluorenylmethyloxycarbonylBasic (e.g., piperidine in DMF)Solid-phase peptide synthesis

Formation of Hydrochloride Salt and Other Acid Derivatives

The final step in many syntheses of proline derivatives, including (4R)-4-METHYL-D-PROLINE, is the formation of a stable, crystalline hydrochloride (HCl) salt. This process not only facilitates purification and handling but also enhances the compound's stability.

The most common method involves treating the free amino acid with hydrochloric acid in an appropriate organic solvent. The choice of solvent is crucial to ensure precipitation of the salt in high purity.

Common Procedures for Hydrochloride Salt Formation:

HCl in Dioxane: A widely used method involves dissolving the purified proline derivative in a minimal amount of solvent and then adding a solution of hydrochloric acid in dioxane. mdpi.commdpi.com This often leads to the precipitation of the hydrochloride salt, which can be collected by filtration.

HCl in Ethanol (B145695): Anhydrous ethanol is another common solvent for this transformation. The free base is dissolved in ethanol, and the solution is titrated with HCl in anhydrous ethanol to form the salt.

Hydrogen Chloride Gas: For larger-scale operations, bubbling hydrogen chloride gas directly through a suspension of the proline derivative in a suitable solvent, such as dichloroethane or toluene, is an effective method. google.com This technique can be catalyzed by pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP). google.com

Aqueous HCl: In the final deprotection steps of a synthesis, concentrated aqueous HCl is often used, which simultaneously removes protecting groups and forms the hydrochloride salt. mdpi.com

The formation of other acid derivatives, such as esters, is typically performed earlier in the synthetic sequence. For instance, the synthesis of proline methyl esters can be achieved by reacting the amino acid with methanol (B129727) in the presence of thionyl chloride or by using hydrogen chloride gas as both a catalyst and reagent. google.comjst.go.jpgoogle.com

N-Methylation and C4-Methylation Reactions

The introduction of methyl groups at the nitrogen (N1) and C4 positions of the D-proline ring requires specific and stereocontrolled chemical reactions. The synthesis of this compound involves the precise installation of these two methyl groups.

N-Methylation Strategies: The introduction of a methyl group onto the proline nitrogen can be achieved through several methods, often after the C4-substituent is in place.

Reductive Amination: A common and effective method is reductive amination using formaldehyde (B43269) (formalin) in the presence of a reducing agent like sodium cyanoborohydride or catalytic hydrogenation with a palladium on carbon (Pd/C) catalyst. mdpi.com

Direct Alkylation: The nitrogen can be methylated using an alkylating agent such as methyl iodide in the presence of a base like potassium carbonate. Other powerful alkylating agents like dimethyl sulfate (B86663) have also been employed. nih.gov

Dimethyl Carbonate (DMC): In a greener approach, dimethyl carbonate can be used as a methylating agent, often assisted by an acid catalyst. rsc.org

C4-Methylation Strategies: Establishing the (4R) stereocenter at the C4 position with a methyl group is a critical challenge. Syntheses often commence from chiral precursors to ensure the correct stereochemical outcome.

From 4-Hydroxy-D-proline: A common starting material is cis-4-hydroxy-D-proline, which has the desired (4R) stereochemistry at the hydroxyl-bearing carbon. jst.go.jp The synthesis of the C4-alkyl group can proceed through oxidation of the hydroxyl group to a ketone, followed by olefination (e.g., Wittig reaction) and subsequent hydrogenation to introduce the alkyl group. While a synthesis for a (4S)-propyl analogue from (cis)-4-hydroxy-L-proline has been detailed, a similar strategy can be envisioned for the target molecule. mdpi.com

From Pyroglutamic Acid: Derivatives of pyroglutamic acid are also valuable starting points. For example, the synthesis of (2R,4R)-Monatin, a structurally related compound, starts from cis-4-hydroxy-D-proline which is converted to a (4R)-N-tBoc-4-silyloxy-D-pyroglutamic acid methyl ester. jst.go.jp This intermediate allows for stereoselective alkylation at the C4 position. A similar strategy could be adapted for C4-methylation.

Conjugate Addition: Another approach involves the conjugate addition of a methyl group (using an organocuprate reagent, for example) to an α,β-unsaturated lactam derived from a suitable proline precursor. This method was used to create a diastereomeric mixture of (2S, 4R,S)-methylproline derivatives. rsc.org

Reaction Type Reagents and Conditions Purpose Reference(s)
N-Methylation Formalin, H₂, Pd/CReductive amination of the secondary amine. mdpi.com
N-Methylation Methyl iodide, K₂CO₃, THFDirect alkylation of the proline nitrogen.
C4-Alkylation 1. Oxidation (e.g., TCCA, TEMPO) 2. Wittig Olefination 3. HydrogenationConversion of a C4-hydroxyl group to a C4-alkyl group. mdpi.com
C4-Alkylation Alkylation of a pyroglutamate (B8496135) derivative (e.g., with an alkyl halide and base)Stereoselective introduction of a C4 substituent. jst.go.jp

Catalytic and Biocatalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Both biocatalytic and organocatalytic approaches are highly relevant to the synthesis of complex pyrrolidine structures.

Enzymatic Pathways for Proline Derivative Production

Enzymes offer unparalleled regio- and stereoselectivity for chemical transformations under mild conditions. While a direct enzymatic pathway to this compound is not established, enzymes are widely used to create key proline-based building blocks.

Hydroxylation: Proline hydroxylases, specifically 2-oxoglutarate-dependent dioxygenases, can perform highly specific hydroxylations on the proline ring. tandfonline.com For example, recombinant proline cis-4-hydroxylase from Rhizobium sp. has been used for the microbial production of cis-4-hydroxy-L-proline. tandfonline.com Similarly, enzymes from Streptomyces spp. can produce (4R)-4-hydroxy-1-methyl-L-proline from 1-methyl-L-proline, demonstrating the enzymatic capacity to act on N-methylated substrates.

Dehydrogenation: Enzymes have been used to prepare tetradehydro derivatives of proline-containing cyclic dipeptides. tandfonline.comnih.gov

N-Terminal Modification: Tyrosinase enzymes can oxidize phenols to reactive o-quinones, which then couple selectively to N-terminal proline residues in proteins, showcasing a novel enzymatic functionalization strategy. acs.org

These examples highlight the potential for developing future biocatalytic routes towards methylated proline derivatives by harnessing the specificity of enzymes like hydroxylases and methyltransferases.

Application of Asymmetric Organocatalysis in Pyrrolidine Synthesis

Asymmetric organocatalysis, where a small chiral organic molecule accelerates a reaction enantioselectively, is a cornerstone of modern synthesis. Proline itself is a renowned organocatalyst, and the field has expanded to include a vast array of its derivatives. mdpi.comresearchgate.net This methodology is fundamental to constructing the chiral pyrrolidine scaffold.

Catalyst Scaffolds: Chiral pyrrolidines are a privileged structural motif in organocatalysis. beilstein-journals.org Catalysts like diarylprolinol silyl (B83357) ethers, developed by Jørgensen and Hayashi, are exceptionally effective for the asymmetric functionalization of aldehydes and ketones. mdpi.commdpi.com

Key Reactions: Organocatalysis enables the synthesis of highly substituted pyrrolidines through various transformations, including:

Michael Additions: The asymmetric organocatalytic Michael addition of aldehydes or nitro esters to α,β-unsaturated compounds is a key step in building functionalized proline precursors. researchgate.net

Cascade Reactions: Complex pyrrolidine structures, including those with stereogenic quaternary centers, can be constructed in a single step using organocatalytic cascade reactions. rsc.org

Mannich Reactions: The proline-catalyzed Mannich reaction is a powerful tool for C-C bond formation with control of stereochemistry, as demonstrated in the synthesis of a γ-keto-L-allo-isoleucine derivative. acs.org

The principles of asymmetric organocatalysis are directly applicable to the synthesis of precursors for (4R)-4-METHYL-D-PROLINE, allowing for the precise control of stereocenters required for the final molecule.

Principles of Sustainable Chemistry in this compound Synthesis

The application of green chemistry principles to pharmaceutical synthesis aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.com

Solvent Selection and Minimization of Chemical Waste

Solvent choice and waste reduction are critical components of sustainable synthesis.

Solvent Selection: The ideal solvent should be effective for the reaction, non-toxic, and recyclable.

Bio-based and Safer Solvents: There is a move away from hazardous solvents like dichloromethane (B109758) towards greener alternatives. rsc.org Solvents such as methyl tert-butyl ether (MTBE) and 2-methyl-tetrahydrofuran (2-MeTHF) are considered more sustainable choices. rsc.orgacs.org In one study on the enzymatic amidation of L-proline, 2-methyl-2-butanol (B152257) (2M2B) was identified as a superior solvent as it gave high conversion without forming ester byproducts. rsc.org

Deep Eutectic Solvents (DES): A promising class of green solvents are DES, which are mixtures of hydrogen bond donors and acceptors (e.g., L-proline and glycerol). researchgate.netbeilstein-journals.org These solvents are often biodegradable, non-flammable, and can be recycled, sometimes playing a dual role as both solvent and catalyst. researchgate.netbeilstein-journals.org

Water: When possible, water is an ideal green solvent due to its safety and availability. researchgate.net Organocatalysts with hydrophobic substituents have been designed to promote reactions in water. acs.org

Minimization of Chemical Waste: Reducing waste involves improving reaction efficiency (atom economy) and avoiding stoichiometric reagents, especially those that are hazardous.

Catalytic vs. Stoichiometric Reagents: Biocatalytic and organocatalytic methods are inherently greener than classical stoichiometric approaches. For example, a biocatalytic process for prolinamide synthesis avoids the use of thionyl chloride, which generates SO₂ and HCl as waste products. rsc.org

Process Mass Intensity (PMI): This metric is used to evaluate the greenness of a process, calculating the total mass of materials used per mass of product. A redesigned, more sustainable synthesis of a fluorinated proline derivative achieved a greater than 50% reduction in PMI compared to the original route. acs.org

Avoiding Hazardous Reagents: A patented method for proline ester hydrochloride formation avoids toxic chlorinating agents like thionyl chloride by using HCl gas directly, enhancing environmental sustainability.

By integrating these principles, the synthesis of this compound and its analogues can be made more efficient, safer, and environmentally benign.

Atom Economy and Process Efficiency Considerations

Atom Economy and Reaction Mass Efficiency

Atom economy, a concept developed by Barry Trost, provides a theoretical measure of the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orglibretexts.org The ideal reaction has 100% atom economy, meaning all reactant atoms are found in the final product, with no byproducts. libretexts.org For instance, the direct addition of hydrogen and chlorine to form hydrogen chloride has a 100% atom economy, whereas a reaction that produces a significant byproduct, like the synthesis of HCl from NaCl and H₂SO₄, has a much lower atom economy of 34.0%. libretexts.org

However, atom economy does not account for reaction yield, excess reagents, solvents, or energy consumption. To provide a more practical assessment, other metrics like Reaction Mass Efficiency (RME) are used. RME is defined as the mass of the product divided by the total mass of reactants used. sci-hub.se

Process Mass Intensity (PMI)

For a holistic evaluation of a complete manufacturing process, including synthesis, workup, and purification, the Process Mass Intensity (PMI) is the most widely adopted metric within the pharmaceutical industry. acsgcipr.orgnih.gov PMI is the ratio of the total mass of all materials used (raw materials, reagents, solvents, process water) to the mass of the final active pharmaceutical ingredient (API) produced. nih.govacs.org

The goal is to minimize the PMI, which signifies less waste generation and a more sustainable process. Typical PMI values for small molecule APIs range from 168 to 308 kg of material per kg of product, while more complex molecules like synthetic peptides can have much higher PMIs, averaging around 13,000. nih.gov Reducing the PMI is a key driver for process optimization, as it directly impacts manufacturing costs and environmental footprint. acsgcipr.org

Case Studies in Proline Analogue Synthesis

The development of synthetic routes for proline derivatives provides clear examples of how process efficiency is evaluated and improved. A study on the pilot-plant scale synthesis of an N-sulfonyl proline amide, an orexin (B13118510) receptor antagonist, highlights the practical application of these green metrics. sci-hub.se The initial medicinal chemistry route was compared against a more developed process chemistry route. sci-hub.se

Further advancements in sustainable manufacturing are seen in the synthesis of other proline analogues. In the production of trans-4-trifluoromethyl-L-proline, a revised process led to a significant decrease in both cost and PMI by approximately 50%. acs.org This demonstrates a strong industrial commitment to developing greener and more efficient manufacturing processes for valuable proline-based synthons.

Table of Mentioned Chemical Compounds

Functional Group Modifications at the Carboxylic Acid Moiety (e.g., Esterification, Amidation)

The carboxylic acid group of (4R)-4-methyl-D-proline is a prime site for modifications such as esterification and amidation, which are fundamental reactions in peptide synthesis and the creation of small molecule libraries.

Esterification: The conversion of the carboxylic acid to an ester is a common strategy to protect the carboxyl group or to enhance the compound's solubility in organic solvents. A standard method involves reacting the proline derivative with an alcohol in the presence of an acid catalyst. For instance, methylation can be achieved using methanolic HCl, where the mixture is heated to produce the corresponding methyl ester. sigmaaldrich.comnih.gov This process is often a prerequisite for subsequent reactions or for analytical purposes like gas chromatography. sigmaaldrich.com Another approach utilizes hydrogen chloride gas as both a catalyst and a reagent in solvents like dichloroethane, which avoids more toxic chlorinating agents.

Amidation: The formation of an amide bond is central to peptide chemistry. The carboxylic acid of (4R)-4-methyl-D-proline can be coupled with various amines or amino acid esters to form dipeptides or more complex peptide chains. Standard peptide coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine) are employed to facilitate this transformation. scienggj.orgacs.org For example, the coupling of Fmoc-Ile-OH with 4R-methyl-L-proline has been demonstrated in the solution-phase synthesis of dipeptides. scienggj.org Direct amidation of related proline esters with amino acid esters can also be achieved, showcasing the versatility of this functional group. acs.org

Table 1: Examples of Carboxylic Acid Modifications
Reaction TypeReagents and ConditionsProductReference(s)
Esterification (Methylation) Methanolic HCl, heat(4R)-4-Methyl-D-proline methyl ester sigmaaldrich.comnih.gov
Amidation Fmoc-Ile-OH, HBTU, DIEA, DMFFmoc-Ile-(4R)-4-methyl-proline scienggj.org
Amidation Cbz-Phe-OH, H-Hyp-OMe·HCl, DIPEA, HBTUN-[N-(Benzyloxycarbonyl)phenylalanyl]-4R-hydroxy-l-proline Methyl Ester acs.org

Reactions Involving the Secondary Amine of the Pyrrolidine Ring

The secondary amine within the pyrrolidine ring of (4R)-4-methyl-D-proline is a key nucleophilic center, enabling a wide range of N-functionalization reactions. These modifications are crucial for altering the compound's steric and electronic properties and for introducing new functionalities.

A primary transformation is N-alkylation, particularly N-methylation. This can be achieved through various methods, including reductive amination using formaldehyde in the presence of a reducing agent like palladium on carbon (Pd/C) and hydrogen gas. mdpi.com This reaction smoothly converts the secondary amine to a tertiary amine. Another method involves direct alkylation using an alkyl halide, such as methyl iodide, in the presence of a base. nih.gov

Protecting the secondary amine is also a common and critical step, especially in peptide synthesis, to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group, typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base like sodium bicarbonate or triethylamine. google.comgoogle.com The fluorenylmethyloxycarbonyl (Fmoc) group is another standard protecting group in solid-phase peptide synthesis. scienggj.org

Table 2: Reactions at the Secondary Amine
Reaction TypeReagents and ConditionsOutcomeReference(s)
N-Methylation Formalin, Pd/C, H₂Forms N-methylated proline derivative mdpi.com
N-Alkylation Methyl iodide, baseQuarternization of the amine nih.gov
N-Boc Protection Boc anhydride (B1165640), NaHCO₃ or Et₃NFormation of N-Boc protected proline google.comgoogle.com
N-Fmoc Protection Fmoc-Cl or Fmoc-OSuStandard protection for peptide synthesis scienggj.org

Stereospecific Introduction of Additional Stereocenters on the Pyrrolidine Scaffold

The existing stereochemistry of (4R)-4-methyl-D-proline can be used to direct the stereoselective introduction of new stereocenters on the pyrrolidine ring. This is a powerful strategy for creating complex, stereochemically defined molecules.

One approach involves the alkylation of proline enolates. By first forming an enolate from a protected (4R)-4-methyl-D-proline ester, subsequent reaction with an electrophile can lead to the formation of a new C-C bond with a specific stereochemistry. The diastereoselectivity of such alkylations can be influenced by the N-protecting group, the alkylating agent, and the reaction conditions. nih.gov For instance, the alkylation of N-Boc protected 4-substituted proline methyl esters has been studied, showing that the stereochemical outcome can be controlled to produce either retention or inversion of configuration at the α-carbon. nih.gov

Another strategy is the "memory of chirality" approach, where a chiral molecule retains its stereochemical information during a reaction sequence, even through a planar intermediate. This has been applied to the synthesis of α-quaternary prolines from N-Boc-N-ω-bromoalkyl-α-amino acid derivatives, yielding products with high enantiomeric purity. nih.gov

Synthesis of Highly Functionalized (4R)-4-Methyl-D-proline Analogues

The pyrrolidine scaffold of (4R)-4-methyl-D-proline is amenable to a variety of functionalization reactions, leading to a diverse range of analogues with unique properties.

C4-Arylation and Alkylation Chemistry

Modifications at the C4 position of the proline ring can significantly impact the molecule's conformation and biological activity. While direct C-H arylation or alkylation at the C4 methyl group is challenging, strategies starting from related 4-hydroxy or 4-oxo prolines are common.

For instance, starting from a 4-hydroxyproline derivative, a Mitsunobu reaction can be used to introduce aryl ethers at the C4 position with inversion of stereochemistry. nih.govnih.gov This allows for the synthesis of 4S-aryloxy-proline derivatives from a 4R-hydroxyproline starting material. nih.gov Alkylation at C4 can be achieved from a 4-ketoproline intermediate through reactions like Wittig olefination followed by stereoselective hydrogenation, which introduces an alkyl group. mdpi.com A practical, gram-scale synthesis of all four diastereoisomers of Boc-protected 4-methylproline carboxylates has been developed using an Evans asymmetric alkylation to establish the C4-methyl stereocenter. nih.govresearchgate.net

Halogenation and Pseudohalogenation Strategies

The introduction of halogens or pseudohalogens (like azides) onto the pyrrolidine ring can provide handles for further chemical modifications or can directly modulate biological activity. These functionalizations often start from a hydroxylated proline precursor.

For example, a hydroxyl group at the C4 position can be converted into a good leaving group (e.g., a mesylate or tosylate) and then displaced by a halide or azide (B81097) nucleophile. mit.eduthieme-connect.de This SN2 reaction typically proceeds with inversion of stereochemistry. The synthesis of (4R)-4-azido-D-proline utilizes this strategy, providing a versatile building block for "click chemistry" applications. chemimpex.com Fluorinated proline analogues have also been synthesized, as the presence of fluorine can significantly alter the electronic properties and conformational preferences of the proline ring. nih.gov

Exploration of Polycyclic Systems Incorporating (4R)-4-Methyl-D-proline

(4R)-4-Methyl-D-proline can serve as a scaffold for the construction of more complex, polycyclic systems. These rigid structures are of great interest in medicinal chemistry for their ability to lock a molecule into a specific bioactive conformation.

Intramolecular cyclization reactions are a key strategy for forming polycyclic systems. For example, intramolecular conjugate additions or alkylations can be used to form new rings fused to the pyrrolidine core. nih.govresearchgate.net The synthesis of indolizidine and pyrrolizidine (B1209537) alkaloids, which are nitrogen-fused bicyclic systems, often utilizes proline derivatives as starting materials. researchgate.net Furthermore, the conversion of hydroxyproline (B1673980) units into various nitrogen heterocycles, such as β-amino-δ-lactams, has been demonstrated through a sequence of reactions including radical scission and tandem reductive amination-cyclization. nih.gov

Table 3: Functionalization Strategies for Proline Analogues
StrategyReaction ExampleProduct TypeReference(s)
C4-Arylation Mitsunobu reaction with iodophenol on a 4-hydroxyproline derivative4-Aryloxy-proline nih.govnih.gov
C4-Alkylation Evans asymmetric alkylation4-Alkyl-proline nih.govresearchgate.net
Halogenation Displacement of a mesylate with a halide4-Halo-proline mit.edu
Pseudohalogenation Displacement of a mesylate with azide4-Azido-proline mit.educhemimpex.com
Polycycle Synthesis Intramolecular conjugate additionFused bicyclic systems nih.govresearchgate.net

Utility as a Chiral Building Block for Complex Chemical Architectures

The inherent chirality and conformational rigidity of this compound make it an exceptional starting material for the synthesis of complex, stereochemically defined molecules. Its structure provides a fixed stereocenter that can direct the formation of new stereocenters during a synthetic sequence.

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved properties such as enhanced stability and oral bioavailability. The incorporation of proline and its derivatives is a common strategy in peptidomimetic design due to the unique conformational constraints they impose on the peptide backbone. sigmaaldrich.comsigmaaldrich.com

The methyl group at the 4-position of the proline ring in (4R)-4-methyl-D-proline further restricts the ring's puckering, influencing the cis-trans isomerization of the adjacent peptide bond. mdpi.comresearchgate.net This can stabilize specific secondary structures, such as the polyproline II (PPII) helix, which is crucial for many biological interactions. sigmaaldrich.com For instance, the substitution of proline with fluorinated proline analogs has been shown to modulate the conformational preferences and stability of peptides. mdpi.comresearchgate.net While not a direct example of (4R)-4-methyl-D-proline, this highlights the principle of how substitution on the proline ring can be used to fine-tune peptide structure. The introduction of a methyl group can similarly influence the local conformation, which is a key consideration in the design of potent and selective peptidomimetic drugs. nih.gov

The defined stereochemistry of this compound is instrumental in the stereocontrolled synthesis of complex macrocyclic and polycyclic architectures. The pyrrolidine ring can serve as a chiral scaffold, where subsequent reactions are directed by the existing stereocenter to build up intricate three-dimensional structures.

A notable example is the synthesis of the tetracyclic core of calyciphylline B, a Daphniphyllum alkaloid. sigmaaldrich.com In this synthesis, a derivative of 4-hydroxyproline was utilized as a building block, where the proline ring was conserved in the final complex structure. The hydroxyl group and other functionalities on the proline were used to construct the rest of the tetracyclic system in a stereocontrolled manner. sigmaaldrich.com Similarly, (4R)-4-methyl-D-proline can be envisioned as a starting point for the synthesis of other complex natural products and their analogs. For example, the synthesis of (4S)-1-methyl-4-propyl-L-proline, an epimer of a fragment of the antibiotic lincomycin, was achieved stereoselectively from (cis)-4-hydroxy-L-proline, demonstrating the utility of substituted prolines in accessing complex targets. mdpi.com

Design and Development of this compound-Based Chiral Ligands and Catalysts

The chiral nature of this compound makes it an excellent candidate for the development of chiral ligands and organocatalysts for asymmetric reactions.

Chiral ligands are essential components of transition metal catalysts used in asymmetric synthesis. The ligand coordinates to the metal center, creating a chiral environment that influences the stereochemical outcome of the catalyzed reaction. Proline and its derivatives have been widely used to construct chiral ligands for a variety of metals. acs.orgnih.govnih.gov

The synthesis of chiral ligands often involves modifying the proline scaffold to include coordinating atoms that can bind to a metal. For example, proline can be derivatized to form bidentate or tridentate ligands. nih.gov The methyl group in (4R)-4-methyl-D-proline can play a crucial role in the ligand's effectiveness by providing steric bulk that can enhance enantioselectivity. This steric hindrance can create a more defined chiral pocket around the metal's active site, leading to better discrimination between the two enantiotopic faces of a prochiral substrate. acs.org While specific examples of this compound-based ligands in transition metal catalysis are not extensively detailed in the provided context, the principles of ligand design strongly suggest its potential in this area. The development of ligands from other proline derivatives, such as those used in iridium-catalyzed conjugate additions, demonstrates the power of this approach. nih.govacs.org

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Proline itself is a highly effective organocatalyst for a range of transformations, most notably the asymmetric aldol (B89426) reaction. sigmaaldrich.comclockss.orgnih.gov The catalytic cycle of proline-catalyzed reactions typically involves the formation of a nucleophilic enamine intermediate from the reaction of the proline's secondary amine with a carbonyl compound. clockss.org

Derivatives of proline, including (4R)-4-methyl-D-proline, have been investigated as organocatalysts to improve upon the reactivity and selectivity of the parent amino acid. The methyl group can influence the catalyst's solubility, stability, and, most importantly, the steric environment of the transition state, thereby affecting the enantioselectivity of the reaction. For example, α-methyl-L-proline has been shown to give higher enantioselectivities and improved reaction rates in the asymmetric α-alkylation of aldehydes compared to L-proline. sigmaaldrich.com The development of silica-supported proline-derived organocatalysts demonstrates the ongoing efforts to create more efficient and recyclable catalytic systems. mdpi.com These supported catalysts can be easily separated from the reaction mixture and reused, making the process more sustainable. mdpi.com

Stereoselective Induction in Model Organic Reactions Using this compound Derivatives

The utility of this compound derivatives as inducers of stereoselectivity has been demonstrated in various model organic reactions. The rigid, chiral scaffold of the molecule allows for effective transfer of stereochemical information.

One of the most well-studied applications of proline and its derivatives is in the asymmetric aldol reaction. clockss.orgnih.gov The catalyst's stereochemistry dictates the absolute configuration of the product. The generally accepted transition state model for proline-catalyzed aldol reactions involves a dual activation mechanism where the proline's amine forms an enamine with the donor ketone, and the carboxylic acid activates the acceptor aldehyde through hydrogen bonding. clockss.org The stereochemistry of the proline ring dictates the facial selectivity of the enamine's attack on the aldehyde.

Alkylation reactions of proline derivatives also proceed with high diastereoselectivity. nih.gov For instance, the alkylation of N-protected 4-hydroxyproline esters has been studied extensively, with the stereochemical outcome being dependent on the protecting groups and the alkylating agent. nih.gov The synthesis of (2R,4R)-monatin, a sweet amino acid, was achieved through the stereoselective alkylation of a protected (4R)-hydroxy-D-pyroglutamic acid methyl ester. jst.go.jp This demonstrates how a chiral pyrrolidine derivative can be used to control the formation of a new stereocenter. jst.go.jp

Below is a data table summarizing the applications and key findings related to (4R)-4-methyl-D-proline and its analogs.

Application Area Specific Use Key Findings Relevant Compounds
Chiral Building Block Integration into PeptidomimeticsSubstitution on the proline ring restricts puckering and influences cis-trans isomerization, stabilizing specific peptide conformations. mdpi.comresearchgate.netnih.gov(4R)-4-Methyl-D-proline, Fluorinated prolines
Chiral Building Block Stereocontrolled Macrocycle SynthesisThe chiral scaffold directs the stereoselective formation of complex polycyclic structures. sigmaaldrich.commdpi.com(4R)-4-Methyl-D-proline, 4-Hydroxyproline derivatives
Chiral Ligands Enantioselective Transition Metal CatalysisThe methyl group can provide steric bulk to enhance enantioselectivity in metal-catalyzed reactions. nih.govacs.org(4R)-4-Methyl-D-proline, Proline-derived phosphines
Organocatalysis Asymmetric Aldol ReactionsThe methyl group can influence the steric environment of the transition state, affecting enantioselectivity. sigmaaldrich.comclockss.org(4R)-4-Methyl-D-proline, α-Methyl-L-proline
Stereoselective Induction Asymmetric AlkylationThe chiral pyrrolidine ring directs the stereoselective introduction of new substituents. nih.govjst.go.jp(4R)-4-Methyl-D-proline, Protected 4-hydroxyproline esters

Asymmetric Aldol Additions and Michael Additions

This compound is a catalyst in asymmetric aldol and Michael reactions, two fundamental carbon-carbon bond-forming reactions in organic synthesis. Proline and its derivatives catalyze these reactions through an enamine-based mechanism. wikipedia.orgresearchgate.net The catalyst reacts with a ketone or aldehyde donor to form a chiral enamine intermediate, which then attacks the acceptor molecule. The stereochemistry of the proline catalyst directs the facial selectivity of this attack, determining the configuration of the newly formed stereocenters. wikipedia.orgresearchgate.net

The substituent at the 4-position of the proline ring plays a crucial role in modulating both reactivity and stereoselectivity. nih.govclockss.org Hydrophobic substituents, such as the methyl group in (4R)-4-METHYL-D-PROLINE, can enhance catalytic activity, particularly in aqueous media, by creating a hydrophobic microenvironment. nih.gov Studies on various 4-substituted prolines have shown that the stereochemistry at the C-4 position dictates the preferred ring conformation (endo or exo pucker), which directly impacts the transition state geometry of the C-C bond formation and, consequently, the stereochemical outcome (diastereo- and enantioselectivity) of the product. nih.govnih.govnih.gov For instance, in proline-catalyzed aldol reactions, high yields and excellent stereoselectivities are often achieved. researchgate.netresearchgate.net

The following table summarizes representative results for aldol and Michael reactions catalyzed by proline derivatives, illustrating the high levels of stereocontrol attainable.

Reaction TypeCatalystSubstratesDiastereomeric Ratio (anti/syn)Enantiomeric Excess (ee)Yield (%)Reference
Aldol(S)-Proline derivativeCyclohexanone + 4-Nitrobenzaldehyde>99:1>99% (anti)>96 researchgate.net
Aldol(S)-Methyl ProlinamideAcetone + 4-NitrobenzaldehydeN/A55% (R)63 researchgate.net
Aldol(2S,4R)-4-Hydroxyproline derivativeCyclopentanone + 4-Nitrobenzaldehyde1:298% (anti)98 nih.gov
MichaelL-Proline derivativeCyclohexanone + β-Nitrostyrene99:1 (syn/anti)98% (syn)High researchgate.net
Michael(S)-Diphenylprolinol silyl etherAcetaldehyde + NitroolefinsN/AExcellentReasonable mdpi.comencyclopedia.pub

Enantioselective Cycloaddition Reactions

This compound also finds application as a catalyst in enantioselective cycloaddition reactions, which are powerful methods for constructing complex cyclic molecules in a single step. beilstein-journals.org A prominent example is the [3+2] cycloaddition reaction involving azomethine ylides. nih.govnih.govua.es In these reactions, the proline derivative can facilitate the in-situ formation of a chiral azomethine ylide from an aldehyde and an amino acid. This dipole then reacts with a dipolarophile to generate a highly functionalized, stereochemically rich pyrrolidine ring system. nih.govnih.gov

The stereochemical outcome of the cycloaddition is controlled by the chiral environment provided by the proline catalyst. The (4R)-methyl group helps to create a specific steric bias, favoring one approach of the dipolarophile to the ylide over the other, thus leading to high diastereoselectivity and enantioselectivity in the cycloadduct. nih.gov This methodology provides efficient access to polysubstituted proline analogues and other complex heterocyclic frameworks. nih.govmdpi.com

Role as a Precursor for Advanced Chemical Scaffolds in Target-Oriented Synthesis

Beyond its role in catalysis, this compound is a valuable chiral building block for the synthesis of complex molecular structures, particularly in the context of drug discovery and chemical biology. nih.gov Its rigid, stereochemically defined pyrrolidine core serves as an excellent scaffold for the spatial presentation of functional groups.

Synthesis of Molecular Probes and Investigative Tools

The unique structure of this compound makes it an ideal starting point for the creation of sophisticated molecular probes. These tools are designed to study biological processes, identify protein targets, or visualize cellular components. The proline scaffold can be elaborated with various functional handles for different applications. nih.gov

Bioorthogonal Functionalities: The compound can be derivatized to include bioorthogonal groups, such as alkynes or azides. These groups allow for specific chemical ligation to other molecules within a biological system via "click chemistry," enabling the labeling and tracking of biomolecules. nih.govnih.gov For example, 4-hydroxyproline derivatives have been converted into alkyne-containing amino acids for copper-mediated azide-alkyne cycloaddition reactions on peptides. nih.gov

Spectroscopic Handles: Fluorinated tags, such as perfluoro-tert-butyl groups, can be introduced onto the proline ring to serve as sensitive reporters for ¹⁹F NMR spectroscopy. nih.govacs.org This technique is a powerful tool for studying protein conformation and binding interactions.

Recognition Motifs: The proline scaffold can be incorporated into peptides or small molecules to mimic or stabilize specific secondary structures like β-turns, which are often involved in molecular recognition events. nih.gov The stereochemistry of the 4-substituent is critical for controlling the conformational preferences of the proline ring and the surrounding peptide backbone. nih.govnih.gov

Derivatization to Form Stereochemically Defined Inhibitor Frameworks

The pyrrolidine ring is a prevalent scaffold in many biologically active compounds and approved drugs. nih.gov this compound provides a stereochemically pure starting point for the synthesis of novel enzyme inhibitors and other therapeutic agents. The C-4 methyl group provides a defined steric element that can be exploited to achieve specific and high-affinity binding to a biological target.

Substituted prolines are key components in various classes of inhibitors:

ACE Inhibitors: Derivatives of 4-substituted prolines are found in angiotensin-converting enzyme (ACE) inhibitors, such as Fosinopril, which contains a trans-4-cyclohexylproline moiety. acs.orgacs.org

Arginase Inhibitors: Complex proline scaffolds are used to develop potent inhibitors of arginase, an enzyme implicated in cardiovascular and immune-related diseases. The stereochemistry of substituents on the proline ring is crucial for inhibitory activity. mdpi.com

Protease Inhibitors: The constrained conformation of the proline ring makes it an excellent bioisostere for designing protease inhibitors, where precise positioning of functional groups is required for interaction with the enzyme's active site. diva-portal.org

Transporter Blockers: The proline framework has been used to synthesize inhibitors of amino acid transporters, which are important targets in neurology and oncology. biorxiv.org

The derivatization of this compound allows for the systematic exploration of the chemical space around a target protein, facilitating the development of highly selective and potent inhibitor frameworks.

Inhibitor Class / CompoundProline Scaffold FeatureBiological TargetSignificanceReference
Fosinopriltrans-4-CyclohexylprolineAngiotensin-Converting Enzyme (ACE)Antihypertensive drug acs.orgacs.org
Arginase Inhibitor (e.g., Compound 80)4-Amino-3-boronopropyl-pyrrolidine-2-carboxylic acid coreHuman Arginase-1 (hARG-1)Potent inhibition (IC₅₀ = 0.8 nM) mdpi.com
Bisebromoamidecis-4-MethylprolineNatural ProductAnticancer activity acs.orgacs.org
Hydroxy-L-proline derivativesMulti-functionalized pyrrolidinesAmino Acid Transporters (SLC1A4/SLC1A5)Development of new transporter inhibitors biorxiv.org

Spectroscopic and Chromatographic Methods for Characterization of 4r 4 Methyl D Proline Hcl

Determination of Enantiomeric and Diastereomeric Purity and Excess

Assessing the stereochemical purity of (4R)-4-METHYL-D-PROLINE HCL requires methods that can differentiate and quantify its stereoisomers. As 4-methylproline has two chiral centers, it can exist as four stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). The target compound, this compound, corresponds to the (2R, 4R) configuration. Therefore, analytical methods must be capable of separating it from its enantiomer, (2S, 4S)-4-methyl-L-proline, and its two diastereomers, (2R, 4S)-4-methyl-D-allo-proline and (2S, 4R)-4-methyl-L-allo-proline.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

For proline derivatives, two main classes of CSPs have proven effective: polysaccharide-based and macrocyclic glycopeptide-based columns. researchgate.netnih.gov

Polysaccharide-Based CSPs: Columns such as Chiralpak® AD-H or Chiralpak® IA, which are based on amylose (B160209) or cellulose (B213188) derivatives immobilized on a silica (B1680970) support, are widely used. researchgate.netresearchgate.net The separation mechanism primarily involves hydrogen bonding, dipole-dipole interactions, and steric effects between the analyte and the chiral selector. researchgate.net For proline derivatives, a mobile phase consisting of a non-polar solvent like hexane (B92381) with a polar modifier such as ethanol (B145695) and an acidic additive like trifluoroacetic acid (TFA) often yields good resolution. researchgate.net The hydroxyl and carboxyl groups on the proline derivatives are key to the chiral recognition process through hydrogen bonding. researchgate.net

Macrocyclic Glycopeptide-Based CSPs: Columns like the Astec® CHIROBIOTIC® T, which uses the teicoplanin aglycone as the chiral selector, are particularly effective for underivatized amino acids. nih.govsigmaaldrich.com These CSPs are versatile and can be operated in various modes, including reversed-phase, polar organic, and polar ionic modes. nih.govchromatographytoday.com For proline, a mobile phase of methanol (B129727) containing a volatile salt like triethylammonium (B8662869) acetate (B1210297) (TEAA) is often employed, making the method compatible with mass spectrometry (MS) detection. nih.gov

The choice of mobile phase composition and column temperature is critical for optimizing the separation, as small changes can significantly impact resolution. researchgate.net

Table 1: Representative Chiral HPLC Conditions for Proline Derivatives
Chiral Stationary Phase (CSP)Typical Mobile PhaseInteraction MechanismReference
Chiralpak® AD-H (Amylose-based)Hexane/Ethanol with 0.1% TFAHydrogen bonding, steric effects researchgate.net
CHIROBIOTIC® T (Teicoplanin-based)Methanol with TEAA bufferHydrophobic interactions, H-bonding, ionic interactions nih.gov

Gas Chromatography (GC) on a chiral stationary phase is another powerful technique for enantiomeric separation, particularly for volatile compounds. Amino acids like 4-methyl-D-proline are not inherently volatile and require derivatization prior to analysis to block the polar carboxyl and amino groups.

A common derivatization strategy involves a two-step process:

Esterification: The carboxylic acid group is converted to an ester, for example, by reacting with an alcohol (e.g., isopropanol) in the presence of HCl.

Acylation: The amino group is acylated using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA). nih.gov

The resulting volatile N-acyl amino acid esters can then be separated on a chiral column. Chirasil®-L-Val, which consists of L-valine-tert-butylamide linked to a polysiloxane backbone, is a well-established CSP for this purpose. nih.gov The separation is achieved through stereospecific hydrogen bonding and dipole-dipole interactions between the derivatized amino acid and the chiral stationary phase. The method is highly sensitive, especially when coupled with a mass spectrometer (GC-MS), allowing for the detection and quantification of trace amounts of one enantiomer in the presence of a large excess of the other. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation and can also be used to determine diastereomeric and enantiomeric ratios.

To determine the diastereomeric ratio, standard ¹H NMR spectroscopy is often sufficient. Since diastereomers have different physical properties, their corresponding nuclei are in chemically non-equivalent environments, leading to distinct signals with different chemical shifts in the NMR spectrum. rsc.org For the four diastereomers of 4-methylproline, specific proton signals, such as the α-proton, will appear at different frequencies, allowing for direct integration to quantify the relative amounts of each diastereomer present in a mixture. nih.gov

Determining the enantiomeric ratio requires a chiral environment to make the enantiomers diastereotopically related. This is achieved by using a Chiral Solvating Agent (CSA). nih.govnih.gov CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. rsc.org This interaction induces small chemical shift differences (Δδ) between corresponding protons of the two enantiomers. nih.gov Diphenylprolinol derivatives are examples of CSAs that have been successfully used for the enantiodiscrimination of chiral carboxylic acids. rsc.org By adding a stoichiometric amount of the CSA to the NMR sample of this compound, separate signals for the (2R, 4R) and (2S, 4S) enantiomers can be observed and integrated to determine the enantiomeric excess. nih.gov

Elucidation of Absolute Stereochemistry and Conformation

Beyond determining purity, it is crucial to unequivocally establish the absolute stereochemistry and preferred conformation of the molecule.

Single-crystal X-ray diffraction is the most definitive method for determining the absolute stereochemistry and solid-state conformation of a chiral molecule. This technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the determination of bond lengths, bond angles, and the absolute configuration of all stereocenters.

Table 2: Representative Crystallographic Data for a Proline Analogue
ParameterValue for (4S)-1-methyl-4-propyl-L-proline HCl
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Key Conformational FeaturePropyl group in equatorial position

Optical rotation and Circular Dichroism (CD) spectroscopy are chiroptical techniques that rely on the differential interaction of chiral molecules with polarized light.

Optical Rotation: This technique measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. The measurement is performed using a polarimeter. The specific rotation, [α], is a characteristic physical property of a chiral molecule and is calculated from the observed rotation. masterorganicchemistry.comlibretexts.org The sign of the rotation (+ for dextrorotatory or - for levorotatory) is a key identifier. Enantiomers will rotate light by an equal magnitude but in opposite directions. masterorganicchemistry.com For example, the related compound D-proline methyl ester hydrochloride has a reported specific rotation of [α]/D +33.0° (c = 1 in H₂O), while trans-4-hydroxy-L-proline methyl ester hydrochloride has a value of -27.0 to -31.0° (c = 4, H₂O). sigmaaldrich.comtcichemicals.com The specific rotation of this compound would be a unique value that could be used to confirm its identity and enantiomeric purity against a reference standard.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. harvard.edu A CD spectrum provides information about the secondary structure and conformation of the molecule. nih.gov For proline derivatives, the CD spectrum is particularly sensitive to the puckering of the pyrrolidine (B122466) ring and the cis/trans isomerization of the peptide bond to which it might be attached. nih.gov The spectrum of a poly-L-proline peptide in a type II helix conformation, for example, shows a characteristic large negative band around 204 nm and a small positive band near 228 nm. researchgate.net The enantiomer, poly-D-proline, would exhibit a mirror-image spectrum. Theoretical calculations combined with experimental CD data for 4-methylproline residues have shown that the conformation in solution is consistent with the observed spectra, providing a powerful tool for assigning stereochemistry and understanding conformational preferences in solution. nih.gov

Mass Spectrometry for Structural Confirmation and Impurity Profiling

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and purity assessment of this compound. It provides crucial information on the compound's molecular weight and elemental composition, and through fragmentation analysis, offers insights into its structural framework.

High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is employed to accurately determine the mass of the protonated molecule, [M+H]⁺. The molecular formula of (4R)-4-METHYL-D-PROLINE is C₆H₁₁NO₂, yielding a calculated monoisotopic mass of 129.078979 Da. The hydrochloride salt will have a molecular weight of 165.62 g/mol . Experimental determination of the mass of the free base with high accuracy helps to confirm the elemental composition.

Tandem mass spectrometry (MS/MS) is utilized to probe the compound's structure through collision-induced dissociation (CID). While specific fragmentation data for this compound is not extensively published, the fragmentation pattern can be predicted based on the known behavior of proline and its derivatives. Key fragmentation pathways would likely involve:

Loss of the carboxylic acid group: A neutral loss of CO₂ (44 Da) or the entire COOH group (45 Da) is a common fragmentation for amino acids.

Ring cleavage: The pyrrolidine ring can undergo fragmentation, leading to characteristic daughter ions. Cleavage adjacent to the nitrogen atom is a typical pathway for amines.

Loss of the methyl group: Fragmentation involving the loss of the methyl group (CH₃, 15 Da) can also be anticipated.

A hypothetical fragmentation pattern for the protonated molecule of 4-methyl-D-proline (m/z 130.0863 for [M+H]⁺) is presented in the table below.

Precursor Ion (m/z)Fragment Ion (m/z)Probable Neutral LossPutative Fragment Structure
130.086384.0808CO₂ + H₂Loss of carboxyl group and hydrogen
130.086370.0651HCOOH + NH₃Ring fragmentation and loss of formic acid and ammonia
130.086356.0495C₃H₆O₂Loss of a portion of the ring and carboxyl group

Impurity Profiling:

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for impurity profiling. Potential impurities in a synthetic batch of this compound could include:

Stereoisomers: The most critical impurities are the other stereoisomers of 4-methyl-D-proline, such as the (4S)-diastereomer and the L-enantiomers. Chiral chromatography coupled with MS is essential for their separation and identification.

Starting materials and reagents: Residual starting materials from the synthesis.

By-products: Unintended products from side reactions during the synthesis.

Degradation products: Impurities formed during storage or handling.

LC-MS allows for the separation of these impurities from the main compound, and their subsequent identification is based on their mass-to-charge ratio and fragmentation patterns.

Advanced Analytical Techniques for Comprehensive Characterization and Identity Verification

Beyond standard chromatographic and mass spectrometric methods, several advanced analytical techniques can provide deeper insights into the structure, stereochemistry, and purity of this compound.

Chiral Chromatography:

The separation of enantiomers and diastereomers is paramount for the characterization of a stereochemically defined compound like this compound. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most common approach. Polysaccharide-based CSPs are often effective for separating proline derivatives. The choice of the mobile phase, typically a mixture of alkanes and alcohols, is optimized to achieve baseline separation of all stereoisomers. Derivatization of the amino acid with reagents such as Marfey's reagent can also be employed to facilitate chiral separation and detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While ¹H and ¹³C NMR are standard for basic structural confirmation, advanced NMR techniques are invaluable for unambiguous stereochemical assignment. For proline derivatives, Nuclear Overhauser Effect (NOE) experiments, such as NOESY and ROESY, can reveal through-space proximities between protons, which can help determine the relative stereochemistry of the methyl group at the C4 position with respect to the carboxylic acid group at the C2 position. The coupling constants between protons on the pyrrolidine ring also provide conformational information.

Vibrational Circular Dichroism (VCD):

VCD is a powerful chiroptical spectroscopy technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the absolute configuration and conformation of the molecule in solution. By comparing the experimental VCD spectrum of this compound with the spectrum predicted by quantum chemical calculations for the (4R) configuration, the absolute stereochemistry can be unequivocally confirmed. This technique is particularly useful as it does not require crystallization of the compound.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS):

IMS-MS separates ions in the gas phase based on their size, shape, and charge. This technique can be used to separate isomers, including diastereomers, that may not be readily distinguishable by mass spectrometry alone. For substituted prolines, the different spatial arrangements of the methyl group can lead to different collision cross-sections, allowing for their separation by ion mobility. This provides an additional dimension of confirmation for the compound's identity and purity.

The comprehensive characterization of this compound relies on the synergistic use of these varied analytical techniques. While mass spectrometry and chromatography confirm the fundamental structure and identify impurities, advanced spectroscopic methods provide the definitive proof of its specific three-dimensional architecture.

Computational and Theoretical Investigations of 4r 4 Methyl D Proline Hcl

Conformational Analysis and Energy Landscape Mapping

The conformational flexibility of the five-membered pyrrolidine (B122466) ring in proline and its derivatives is a critical determinant of their biological activity and catalytic efficacy. The ring is not planar and can adopt various puckered conformations, typically described as "envelope" or "twist" forms. The substitution at the C4 position with a methyl group in (4R)-4-METHYL-D-PROLINE HCL significantly influences this puckering preference.

Conformational analysis of this molecule is typically initiated by employing quantum mechanical methods, such as Density Functional Theory (DFT), to systematically explore the potential energy surface. This involves rotating the rotatable bonds and calculating the energy of the resulting conformers to identify stable, low-energy structures. The two primary puckering states of the proline ring are Cγ-endo (where the Cγ atom is on the same side of the ring as the carboxyl group) and Cγ-exo (where the Cγ atom is on the opposite side). The presence and stereochemistry of substituents play a crucial role in determining the preferred pucker. For instance, in 4-fluoroprolines, a (4R) substituent tends to favor a Cγ-exo pucker. nih.govacs.org

The energy landscape of this compound can be mapped by plotting the relative energies of its various conformers. This map reveals the energy barriers between different puckered states and helps in understanding the dynamic equilibrium between them.

Table 1: Illustrative Relative Energies of Pyrrolidine Ring Pucker Conformations for this compound

ConformationPuckeringDihedral Angle (Cβ-Cγ-Cδ-N)Relative Energy (kcal/mol)
1Cγ-exo-35°0.00
2Cγ-endo+30°2.5
3Twist (T)15°1.8

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for substituted prolines.

Electronic Structure Calculations and Reactivity Predictions

Electronic structure calculations provide a detailed picture of the electron distribution within the this compound molecule, which is fundamental to understanding its reactivity. Methods like DFT are used to calculate various molecular properties that act as reactivity descriptors.

Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution on the molecule's surface. researchgate.net These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for potential chemical reactions. For this compound, the carboxylic acid and the protonated amine are expected to be key reactive sites.

Table 2: Calculated Electronic Properties of this compound

PropertyValue
HOMO Energy-8.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap6.7 eV
Dipole Moment3.5 D

Note: These values are representative examples derived from typical DFT calculations and serve for illustrative purposes.

Molecular Dynamics Simulations of Intermolecular Interactions and Chiral Recognition

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in a simulated environment, such as in a solvent or interacting with other molecules. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves and interacts over time.

A crucial application of MD simulations for a chiral molecule like this compound is in the study of chiral recognition. This involves simulating the interaction of the D-proline derivative with a chiral selector, such as a chiral stationary phase in chromatography or a chiral catalyst. By analyzing the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) between the enantiomers and the chiral selector, researchers can understand the basis for stereoselective recognition. The stability of the diastereomeric complexes formed can be evaluated by calculating the binding free energies.

MD simulations can also shed light on the solvation of this compound, revealing how water molecules or other solvents arrange themselves around the solute and influence its conformation and reactivity.

Rational Design and Prediction of this compound-Based Catalysts and Ligands

The insights gained from the computational studies described above can be leveraged for the rational design of new catalysts and ligands based on the this compound scaffold. Proline and its derivatives are well-known organocatalysts for various asymmetric reactions. d-nb.info

Computational methods can be used to predict the catalytic performance of novel derivatives of this compound. For instance, by modeling the transition states of a catalyzed reaction, the enantioselectivity of the catalyst can be predicted. This allows for the in silico screening of a large number of potential catalyst structures, prioritizing the most promising candidates for experimental synthesis and testing.

Furthermore, this compound can serve as a chiral ligand in metal-catalyzed reactions. Computational modeling can help in designing ligands with optimal steric and electronic properties to achieve high catalytic activity and selectivity. By understanding the coordination of the ligand to the metal center and the interactions within the catalytic complex, more efficient and selective catalysts can be developed. The stereochemical outcome of reactions involving such catalysts can be influenced by the specific stereochemistry of the proline derivative used. nih.gov

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (4R)-4-methyl-D-proline HCl to ensure high enantiomeric purity?

  • Methodological Answer : Utilize asymmetric catalytic hydrogenation or enzymatic resolution methods to control stereochemistry. Monitor reaction progress via chiral HPLC (e.g., using a Chiralpak® IA column) and validate purity with polarimetry. Adjust reaction conditions (e.g., temperature, catalyst loading) iteratively based on intermediate analyses . For reproducibility, document all parameters (solvent ratios, catalyst batches) and cross-validate results with independent labs .

Q. What characterization techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic methods:

  • NMR : Assign proton and carbon signals to confirm stereochemistry (e.g., δH 3.8–4.2 ppm for proline ring protons).
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ at m/z 164.1 (free base) and chloride adducts.
  • X-ray Crystallography : Resolve crystal structures to confirm absolute configuration, especially if synthetic routes yield ambiguous stereoisomers .
    • Include comparative data from reference standards (e.g., USP/EP monographs) to ensure analytical consistency .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability testing per ICH Q1A guidelines:

  • Expose samples to 40°C/75% RH for 6 months, with periodic HPLC-UV analysis (220 nm) to detect degradation products (e.g., racemization or HCl loss).
  • Use kinetic modeling to predict shelf-life and identify critical storage parameters (e.g., desiccant requirements) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across in vitro and in vivo models?

  • Methodological Answer :

  • Systematic Review : Replicate studies using identical cell lines (e.g., HEK-293 vs. HeLa) and animal models (e.g., Sprague-Dawley rats vs. C57BL/6 mice) to isolate model-specific variability .
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from disparate sources, adjusting for batch-to-batch compound variability .

Q. How can computational modeling predict the conformational behavior of this compound in peptide substrates?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model proline ring puckering and intramolecular hydrogen bonding.
  • Validate predictions with circular dichroism (CD) spectroscopy in peptide backbones (e.g., polyproline type II helices) .

Q. What advanced techniques quantify trace impurities (e.g., diastereomers) in this compound batches?

  • Methodological Answer :

  • Employ ultra-high-performance liquid chromatography (UHPLC) coupled with charged aerosol detection (CAD) for non-UV active impurities.
  • Use qNMR with ERETIC2 calibration for absolute quantification of impurities ≥0.1% .

Q. How can researchers adapt synthetic protocols for this compound to emergency remote teaching (ERT) environments?

  • Methodological Answer :

  • Simplify procedures using microwave-assisted synthesis (reduces reaction time) and remote monitoring tools (e.g., IoT-enabled pH meters).
  • Implement virtual collaboration platforms for real-time data sharing and troubleshooting, as demonstrated in ERT-adapted 4R research frameworks .

Ethical and Reproducibility Considerations

Q. What protocols ensure ethical handling and disposal of this compound in community-engaged research?

  • Methodological Answer : Follow the 4R (Respond, Record, Reflect, Revise) ethical framework:

  • Respond : Train personnel on OSHA-compliant PPE requirements (gloves, goggles).
  • Record : Maintain digital logs of waste disposal (e.g., incineration certificates).
  • Reflect : Conduct quarterly audits to address procedural gaps.
  • Revise : Update protocols based on incident reports or new regulatory guidelines .

Q. How can researchers enhance reproducibility when using this compound in multi-institutional studies?

  • Methodological Answer :

  • Standardize compound sourcing (e.g., certified vendors like LGC Standards) and provide batch-specific COAs.
  • Share raw analytical data (e.g., NMR FID files, chromatograms) via open-access repositories (e.g., Zenodo) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.